(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

Catalog No.
S14599784
CAS No.
M.F
C41H42N5O9P
M. Wt
779.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-...

Product Name

(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

Molecular Formula

C41H42N5O9P

Molecular Weight

779.8 g/mol

InChI

InChI=1S/C41H42N5O9P/c1-49-32-19-15-30(16-20-32)41(29-13-8-5-9-14-29,31-17-21-33(50-2)22-18-31)52-27-34-36(55-56(43)53-26-10-24-42)37(51-3)39(54-34)46-25-23-35(45-40(46)48)44-38(47)28-11-6-4-7-12-28/h4-9,11-23,25,34,36-37,39H,10,26-27,43H2,1-3H3,(H,44,45,47,48)/t34-,36-,37-,39-,56?/m1/s1

InChI Key

LLWLVXFZYBWYJJ-BXAZVWNJSA-N

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N

XLogP3

3.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

779.27201493 g/mol

Monoisotopic Mass

779.27201493 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-08-10

Explore Compound Types